molecular formula C10H6F2N2S B1474635 6-(2,4-Difluorophenyl)pyridazine-3-thiol CAS No. 1691890-61-5

6-(2,4-Difluorophenyl)pyridazine-3-thiol

Cat. No. B1474635
CAS RN: 1691890-61-5
M. Wt: 224.23 g/mol
InChI Key: GWEAFPGJMTZBJQ-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)pyridazine-3-thiol (6-DFPT) is an organic compound with a broad range of applications in the field of scientific research. It is a heterocyclic compound with a pyridazine ring structure, where a sulfur atom is substituted for a nitrogen atom. 6-DFPT has been found to be useful in a variety of fields, including organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Synthesis and Herbicidal Activities
A related compound, 4-(3-Trifluoromethylphenyl)pyridazine, has demonstrated significant bleaching and herbicidal activities. Novel derivatives of this compound have been synthesized and evaluated for their effectiveness against certain plant species, showcasing potential applications in agriculture for controlling unwanted vegetation. These findings suggest a potential research interest in similar compounds like 6-(2,4-Difluorophenyl)pyridazine-3-thiol for herbicidal purposes (Han Xu et al., 2008).

Synthesis and Antibacterial Activity
Another interesting application area is the synthesis of novel thieno[2,3-c]pyridazines using related structures as starting materials, which have been explored for their antibacterial activities. These studies indicate the potential for developing new antibacterial agents based on pyridazine derivatives, including this compound, providing a basis for future antimicrobial research (A. S. Al-Kamali et al., 2014).

Heterocyclic Chemistry and Drug Synthesis
The compound's structural framework is instrumental in heterocyclic chemistry for synthesizing various derivatives with potential pharmacological applications. Research in this domain often focuses on creating compounds with enhanced biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The versatility in chemical modifications of pyridazine derivatives exemplifies the compound's significance in drug discovery and development processes (R. Alvarez-Sarandes et al., 2001).

Corrosion Inhibition
Studies on pyridazine derivatives, closely related to this compound, have also shown promising results as corrosion inhibitors for metals in acidic environments. These compounds exhibit significant protection for metals, highlighting their potential in industrial applications for preventing corrosion-related damages (A. Khadiri et al., 2016).

Mechanism of Action

Mode of Action

. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .

Pharmacokinetics

. These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect.

Action Environment

The action of 6-(2,4-Difluorophenyl)pyridazine-3-thiol can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules, which can affect the stability, efficacy, and action of the compound.

properties

IUPAC Name

3-(2,4-difluorophenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2S/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEAFPGJMTZBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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